molecular formula C20H20N2O B14397008 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile CAS No. 89572-43-0

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

Cat. No.: B14397008
CAS No.: 89572-43-0
M. Wt: 304.4 g/mol
InChI Key: UDBVOXZYGGPWDY-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzaldehyde with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carboxamide
  • 6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-methanol

Uniqueness

6-(3,4-Dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89572-43-0

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-oxo-4-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C20H20N2O/c1-13-8-9-16(10-14(13)2)19-11-17(15-6-4-3-5-7-15)18(12-21)20(23)22-19/h3-10,17-19H,11H2,1-2H3,(H,22,23)

InChI Key

UDBVOXZYGGPWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(C(C(=O)N2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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